5-Position Linker Attachment Enables Potent PROTAC Activity with PEG2-Length Spacers
Thalidomide-5-PEG2-Cl utilizes the 5-position attachment vector on the thalidomide phenyl ring. In a structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, altering the attachment point of the PEG linker to the 5-position of thalidomide allowed identification of a potent AURKA degrader with a linker as short as 2 PEG units [1]. The optimized PROTAC SK2188, which employs this 5-position-PEG linker architecture, induces AURKA degradation with a DC50,24h of 3.9 nM and Dmax,24h of 89% in neuroblastoma cells, significantly outperforming the parent inhibitor MK-5108 in cell proliferation screens and patient-derived organoids [1].
| Evidence Dimension | PROTAC degradation potency with 5-position PEG linker attachment |
|---|---|
| Target Compound Data | 5-position PEG2 linker architecture (as in Thalidomide-5-PEG2-Cl) supports potent PROTAC activity |
| Comparator Or Baseline | Alternative attachment vectors on thalidomide core |
| Quantified Difference | DC50 = 3.9 nM with 5-position PEG2-derived PROTAC (SK2188) vs. parent inhibitor MK-5108 |
| Conditions | AURKA degradation assay in NGP neuroblastoma cells, 24h treatment |
Why This Matters
The 5-position attachment vector is experimentally validated to support potent degradation with short PEG2 linkers, a structural feature directly relevant to Thalidomide-5-PEG2-Cl.
- [1] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. View Source
